![molecular formula C6H4N4O B13094263 Pyrimido[4,5-d]pyridazin-4(1H)-one CAS No. 21579-42-0](/img/structure/B13094263.png)
Pyrimido[4,5-d]pyridazin-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrimido[4,5-d]pyridazin-4(1H)-one is a heterocyclic compound that belongs to the class of pyridazines This compound is characterized by a fused ring system consisting of a pyrimidine ring and a pyridazine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of pyrimido[4,5-d]pyridazin-4(1H)-one can be achieved through various methods. One common approach involves the reaction of pyrimidines with tetrazines under basic conditions. This reaction is highly regioselective and can be carried out using deprotonated, substituted 5-halopyrimidines and variously substituted tetrazines . The reaction typically proceeds under a dry argon atmosphere, and the products are purified using column chromatography on silica gel .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for higher yields, using cost-effective reagents, and employing efficient purification techniques such as crystallization or distillation.
Analyse Des Réactions Chimiques
Types of Reactions
Pyrimido[4,5-d]pyridazin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are possible, especially at positions activated by electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce partially or fully reduced compounds.
Applications De Recherche Scientifique
Pyrimido[4,5-d]pyridazin-4(1H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound has shown potential as a bioactive molecule with applications in drug discovery.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of pyrimido[4,5-d]pyridazin-4(1H)-one and its derivatives often involves the inhibition of specific enzymes or receptors. For example, derivatives of this compound have been shown to inhibit Bruton’s tyrosine kinase by binding to its active site and preventing its phosphorylation activity . This inhibition disrupts the B cell receptor signaling pathway, leading to the suppression of B cell proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: This compound shares a similar fused ring system and has been studied for its potential as a cyclin-dependent kinase inhibitor.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another related compound with applications in cancer treatment due to its ability to inhibit CDK2.
Uniqueness
Pyrimido[4,5-d]pyridazin-4(1H)-one is unique due to its specific ring fusion and the potential for diverse chemical modifications. This allows for the creation of a wide range of derivatives with varying biological activities and physical properties.
Propriétés
Numéro CAS |
21579-42-0 |
|---|---|
Formule moléculaire |
C6H4N4O |
Poids moléculaire |
148.12 g/mol |
Nom IUPAC |
3H-pyrimido[4,5-d]pyridazin-4-one |
InChI |
InChI=1S/C6H4N4O/c11-6-4-1-9-10-2-5(4)7-3-8-6/h1-3H,(H,7,8,11) |
Clé InChI |
KREQCWADZPRJNO-UHFFFAOYSA-N |
SMILES canonique |
C1=C2C(=CN=N1)N=CNC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(3-Methylimidazo[2,1-B]thiazol-6-YL)ethanone](/img/structure/B13094186.png)
![7-Bromo-[1,2,5]thiadiazolo[3,4-c]pyridin-4(5H)-one](/img/structure/B13094190.png)
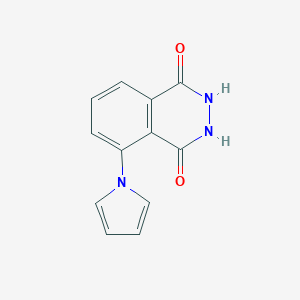
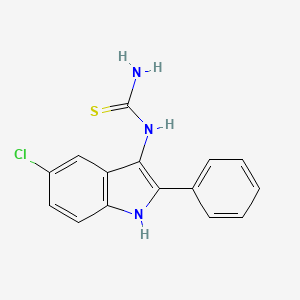
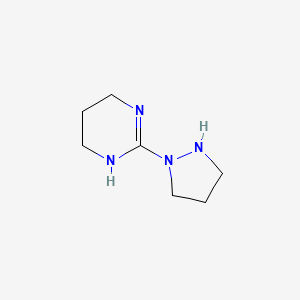
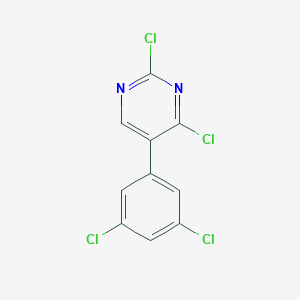

![6-((4-Chlorophenyl)amino)-[2,3'-bipyridine]-5-carboxylic acid](/img/structure/B13094215.png)


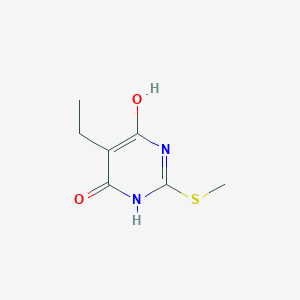
![6-(Trifluoromethyl)imidazo[1,2-b]pyridazin-3-amine](/img/structure/B13094243.png)
![(9S,11R)-5,11-dimethyl-1,7-diazatricyclo[7.3.0.03,7]dodeca-3,5-diene](/img/structure/B13094251.png)
